molecular formula C9H11NOS B8410277 2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine

2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine

Cat. No. B8410277
M. Wt: 181.26 g/mol
InChI Key: UMCWPPXEAJDPDG-UHFFFAOYSA-N
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Patent
US04355034

Procedure details

A solution of 20 g. of sodium thiosulfate pentahydrate in 15 ml. of water is added to a solution of 18 g. of 2-methyl-3-hydroxy-4-chloromethyl-5-vinylpyridine hydrochloride in 100 ml. of 50% ethanol. The mixture is heated one hour at 75° C., cooled and evaporated to dryness to give Bunte salt of 2-methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine, m.p. 198°-200° C.
Name
sodium thiosulfate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methyl-3-hydroxy-4-chloromethyl-5-vinylpyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.[S:6]([O-])([O-])(=O)=S.[Na+].[Na+].O.Cl.[CH3:15][C:16]1[C:21]([OH:22])=[C:20]([CH2:23]Cl)[C:19]([CH:25]=[CH2:26])=[CH:18][N:17]=1>C(O)C>[CH3:15][C:16]1[C:21]([OH:22])=[C:20]([CH2:23][SH:6])[C:19]([CH:25]=[CH2:26])=[CH:18][N:17]=1 |f:0.1.2.3.4.5.6.7,9.10|

Inputs

Step One
Name
sodium thiosulfate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
2-methyl-3-hydroxy-4-chloromethyl-5-vinylpyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=NC=C(C(=C1O)CCl)C=C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=NC=C(C(=C1O)CS)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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